Beclomethasone 11,17,21-Tripropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

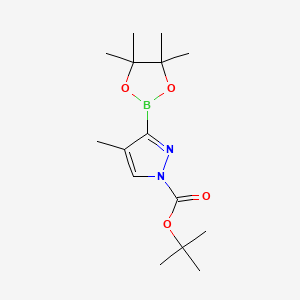

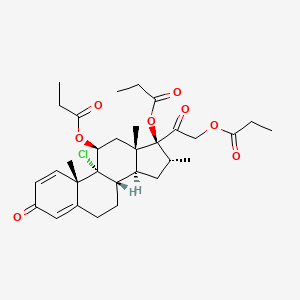

Beclomethasone 11,17,21-Tripropionate, also known as Beclomethasone Dipropionate EP Impurity S, is an impurity of Beclomethasone . It is a glucocorticoid used in chronic asthma and allergic rhinitis . It is available for purchase online .

Synthesis Analysis

The synthetic method of this compound involves taking it as the raw material and reacting it in an organic solvent with a gluconic acid solution or an aqueous solution of ester . A practical and scalable approach to synthesize it from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), has been reported .Molecular Structure Analysis

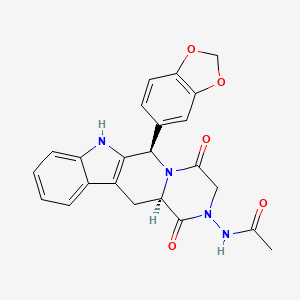

The molecular formula of this compound is C31H41ClO8 . It is also known as (1R,2S,10S,11S,13S,14R,15S,17S)-1-Chloro-2,13,15-trimethyl-5-oxo-14-propionoxy-14-(2-propionoxyacetyl)tetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-17-yl propionate .科学的研究の応用

Micronization for Pulmonary Delivery

Beclomethasone-17,21-dipropionate (BECD) is studied for its potential in treating asthma through pulmonary delivery. The gas-antisolvent (GAS) process offers a "green" approach for micronizing BECD, optimizing particle size and morphology for inhalation therapy. The process parameters, including antisolvent addition rate, temperature, solute concentration, and agitation rate, are tuned to produce steroid powders with suitable properties for inhalation therapy (Bakhbakhi, Charpentier, & Rohani, 2006).

Potency on Human T-Lymphocyte Cytokine Production and Osteoblast Activity

Beclomethasone dipropionate and its metabolites, such as 17-beclomethasone monopropionate, demonstrate varying potencies in different human cell types. Their effects on cytokine production by human T-lymphocytes and the activity of osteoblasts have been investigated, providing insight into their differential actions in the human body (Seeto et al., 2000).

Use in Pulmonary Delivery via Rapid Expansion of Supercritical Solution (RESS)

The RESS technique has been applied to micronize beclomethasone-17,21-dipropionate for pulmonary delivery. This method yields high-purity particles suitable for inhalation and can be adjusted to produce particles of various sizes, tailored for specific delivery methods (Charpentier, Jia, & Lucky, 2008).

Solubility Study in Organic Solvents

Research on the solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol informs the supercritical gas antisolvent micronization process. This study offers insights into the physical and chemical properties of beclomethasone, crucial for developing effective pharmaceutical formulations (Bakhbakhi, Charpentier, & Rohani, 2009).

Treatment of Gastrointestinal Graft-versus-Host Disease

Oral beclomethasone dipropionate formulation (orBec®) shows effectiveness in treating acute gastrointestinal graft-versus-host disease. This application underlines the drug's potential beyond pulmonary uses, demonstrating its versatility in treating inflammatory disorders in different body systems (McDonald, 2007).

Safety and Hazards

Beclomethasone 11,17,21-Tripropionate is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Immune system, Bone) through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用機序

Target of Action

Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Upon administration, this compound is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .

Pharmacokinetics

This compound is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .

Result of Action

The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

生化学分析

Biochemical Properties

Beclomethasone 11,17,21-Tripropionate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .

Cellular Effects

The cellular effects of this compound are primarily due to its anti-inflammatory properties. It is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 17-BMP, which acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Metabolic Pathways

During absorption, this compound undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . 17-BMP is the major active metabolite with the most potent anti-inflammatory activity .

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMFFOQQWEWAF-YUXIBHLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)